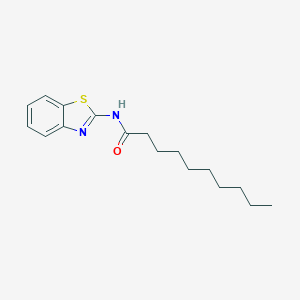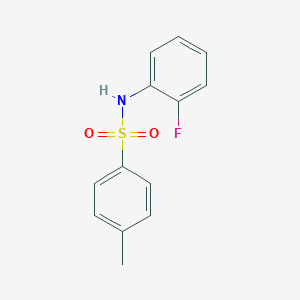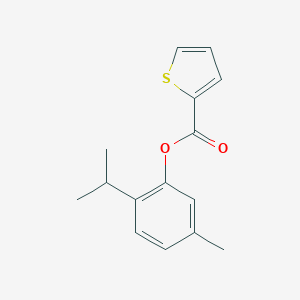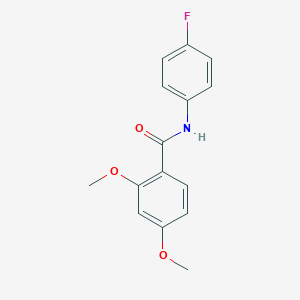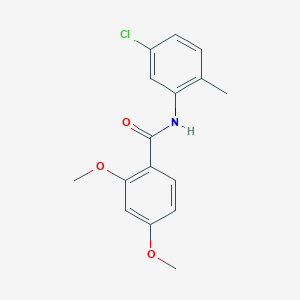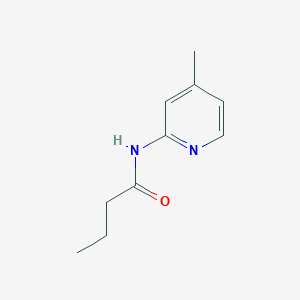
N-(2,4-dichlorophenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-methylpropanamide, commonly known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It belongs to the amide family of herbicides and is known for its selective action against grassy weeds. DCPA is an important herbicide in the agricultural industry, and its synthesis, mechanism of action, and physiological effects have been widely studied.
作用機序
DCPA works by inhibiting the germination of weed seeds and the growth of young seedlings. It does this by interfering with the biosynthesis of lipids in the plant, which are essential for growth and development. DCPA targets the chloroplasts in the plant cells, disrupting the photosynthetic process and causing the plant to die.
Biochemical and Physiological Effects:
DCPA has been shown to have low toxicity to non-target organisms, including mammals, birds, and aquatic organisms. However, it can cause skin and eye irritation, and ingestion can cause gastrointestinal distress. DCPA has also been shown to have a low potential for bioaccumulation in the environment.
実験室実験の利点と制限
DCPA is a widely used herbicide in the agricultural industry, and its application in lab experiments has been studied extensively. Its selective action against grassy weeds and low toxicity to non-target organisms make it an ideal herbicide for use in various crops. However, its use in lab experiments can be limited by its potential for skin and eye irritation, as well as its potential for ingestion.
将来の方向性
There are several future directions for research on DCPA. One area of research could focus on the development of new formulations of DCPA that are more effective and have lower toxicity to non-target organisms. Another area of research could focus on the potential use of DCPA in the control of invasive plant species. Additionally, further research could be conducted on the biochemical and physiological effects of DCPA on plants and non-target organisms.
合成法
DCPA is synthesized by the reaction of 2,4-dichlorobenzoyl chloride with 2-methylpropionamide in the presence of a base such as sodium hydroxide. The reaction yields DCPA as a white crystalline solid with a melting point of 102-103°C.
科学的研究の応用
DCPA has been extensively studied for its application in weed control in agriculture. Its selective action against grassy weeds and low toxicity to non-target organisms make it an ideal herbicide for use in various crops, including corn, soybeans, and turfgrass. DCPA has also been studied for its potential use in the control of invasive plant species.
特性
分子式 |
C10H11Cl2NO |
|---|---|
分子量 |
232.1 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
InChIキー |
RCJSFOUUGNQLRI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



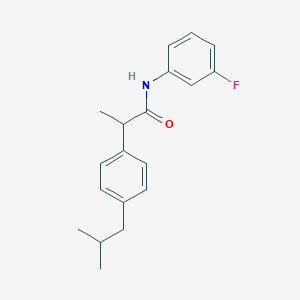
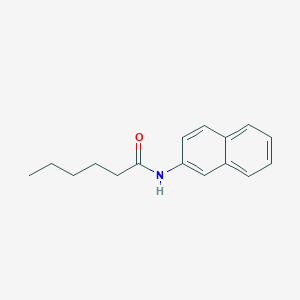
![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)
![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)

